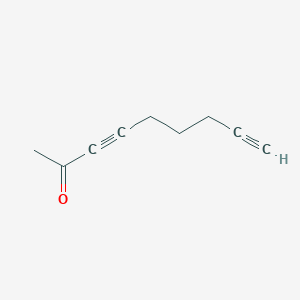
Nona-3,8-diyn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nona-3,8-diyn-2-one, also known as this compound, is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Nona-3,8-diyn-2-one has shown promise in medicinal chemistry due to its ability to modify biological targets through reactive functional groups.
- Protein Modification : Research indicates that compounds with alkyne functionalities can react with specific amino acids in proteins, leading to covalent modifications. This property is valuable for developing probes that can selectively label or inhibit protein function .
- Cytotoxic Activity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. This activity is attributed to their ability to form reactive species that interact with cellular components .
Material Science
The unique structural characteristics of this compound make it an attractive candidate for material science applications.
- Polymeric Materials : The compound can serve as a monomer in the synthesis of polyacetylenes, which are known for their electrical conductivity and potential use in organic electronics .
- Nanomaterials : Research has explored the use of diynes like this compound in creating nanostructured materials through self-assembly processes. These materials can have applications in sensors and catalysis .
Case Study 1: Hydroboration Reactions
A study on the hydroboration of this compound demonstrated high regioselectivity when using disiamylborane as a reagent. The resulting products were further oxidized to yield α,β-acetylenic ketones with yields exceeding 70%, showcasing the compound's utility in synthetic organic chemistry .
Case Study 2: Reactivity with Biological Targets
In a study examining the reactivity of alkyne-containing compounds with proteins, this compound derivatives were shown to selectively modify cysteine and lysine residues in proteins. This selectivity was attributed to the unique electronic properties of the alkyne functional group . The findings highlight its potential as a tool for probing protein functions and interactions.
Eigenschaften
CAS-Nummer |
127390-84-5 |
|---|---|
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
nona-3,8-diyn-2-one |
InChI |
InChI=1S/C9H10O/c1-3-4-5-6-7-8-9(2)10/h1H,4-6H2,2H3 |
InChI-Schlüssel |
UUOSXHBKPABHBD-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CCCCC#C |
Kanonische SMILES |
CC(=O)C#CCCCC#C |
Synonyme |
3,8-Nonadiyn-2-one (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















